molecular formula C10H18O B1199718 alpha-Fenchol CAS No. 512-13-0

alpha-Fenchol

Cat. No.: B1199718
CAS No.: 512-13-0
M. Wt: 154.25 g/mol
InChI Key: IAIHUHQCLTYTSF-MRTMQBJTSA-N
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Description

Alpha-Fenchol, also known as 1,3,3-trimethyl-2-norbornanol, is a monoterpenoid and an isomer of borneol. It is a colorless or white solid that occurs widely in nature. The naturally occurring enantiomer (1R)-endo-(+)-alpha-Fenchol is extensively used in perfumery due to its pleasant aroma. This compound is also found in basil and contributes to its characteristic scent .

Mechanism of Action

Target of Action

Alpha-Fenchol is a monoterpenoid and an isomer of borneol . It is widely found in nature and is used extensively in perfumery . .

Mode of Action

For instance, it has been observed that this compound exhibits antibacterial activities , suggesting that it may interact with bacterial cells to inhibit their growth.

Biochemical Pathways

This compound is a product of the monoterpenes biosynthesis pathway . It is biosynthesized from geranyl pyrophosphate (GPP) via isomerization to linalyl pyrophosphate . The cyclization of GPP to this compound involves an external nucleophile (H2O) in the termination of cyclization . This pathway also hypothesizes the formation of this compound derivatives: α-fenchene, β-fenchene, α-fenchocamphorone, and β-fenchocamphorone .

Pharmacokinetics

Its molecular weight of 1542493 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

It has been observed to exhibit antibacterial activities , suggesting that it may cause changes in bacterial cells that inhibit their growth

Action Environment

The action of this compound can be influenced by environmental factors. For instance, quantum tunneling effects, which can enhance reaction rates and result in splitting of energy levels and delocalization , are more likely to be observed in small to medium-sized systems in the gas phase or at cryogenic temperatures . These effects are less likely to be observed in larger molecular structures or in environments affected by perturbations

Biochemical Analysis

Biochemical Properties

Alpha-Fenchol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds. These interactions can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, including those involving mitogen-activated protein kinases (MAPKs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). These pathways are crucial for regulating gene expression, cell proliferation, and apoptosis. This compound’s impact on these pathways can lead to changes in cellular metabolism and function, highlighting its potential as a modulator of cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, including enzymes and receptors. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of its interaction. For instance, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolic pathways. Additionally, this compound can bind to receptors involved in cell signaling, modulating their activity and downstream effects on gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage considerations in the potential therapeutic use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of cells. This compound’s role in these pathways underscores its potential impact on cellular metabolism and its relevance in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, this compound has been shown to interact with lipid transporters, facilitating its distribution within lipid-rich environments such as cell membranes .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. These localization patterns are crucial for understanding the specific roles of this compound in cellular processes .

Preparation Methods

Alpha-Fenchol can be synthesized through various methods. One common synthetic route involves using fenchone as the starting material. The process includes a Grignard reaction with ethyl magnesium bromide or a reduction using alcohol-sodium . Another method involves the catalytic isomerization and hydrolysis of alpha-pinene and beta-pinene using turpentine oil as the raw material and CHKC-4 as the catalyst. This method yields this compound with a purity of 99% .

Chemical Reactions Analysis

Alpha-Fenchol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of this compound yields fenchone . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Alpha-Fenchol is similar to other monoterpenoids such as borneol, isopinocampheol, and propargyl alcohol. it is unique in its specific scent profile and its extensive use in perfumery. Unlike borneol, which is more commonly used in traditional medicine, this compound is primarily used for its fragrance and flavor properties . Other similar compounds include endo-Fenchol, exo-Fenchol, and beta-Fenchyl alcohol .

Properties

IUPAC Name

(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7-8,11H,4-6H2,1-3H3/t7-,8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIHUHQCLTYTSF-MRTMQBJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C1)C([C@H]2O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041205, DTXSID101014534
Record name (-)-alpha-Fenchol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-alpha-Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-13-0, 14575-74-7
Record name (-)-α-Fenchol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Fenchol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, (1S,2S,4R)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (-)-alpha-Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-alpha-Fenchol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S-endo)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
Source European Chemicals Agency (ECHA)
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Record name .ALPHA.-FENCHYL ALCOHOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the spectroscopic behavior of alpha-fenchol so unusual compared to other alcohols?

A1: Unlike many alcohols, this compound exhibits complex OH and OD stretching patterns in both FTIR and Raman jet spectroscopy. This complexity arises from the delocalization of the hydroxy hydrogen atom. [] This delocalization occurs via quantum tunneling between two non-equivalent yet nearly degenerate conformational states separated by a low energy barrier. [] Essentially, the hydrogen atom doesn't "choose" one conformation; it exists in both, causing the unusual spectroscopic features.

Q2: How does deuteration impact the energy differences between the torsional states in this compound?

A2: The energy difference between the torsional states in regular this compound is significantly reduced upon replacing the hydroxy hydrogen with deuterium (OH to OD). Specifically, the energy difference shrinks from 16(1) cm−1hc to 7(1) cm−1hc. [] This difference further decreases to 9(1) cm−1hc and 3(1) cm−1hc upon OH or OD stretch excitation, respectively. [] This highlights the significant impact of isotopic substitution on the tunneling dynamics in this compound.

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